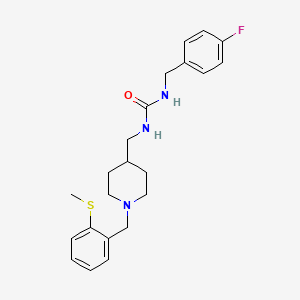
1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea
カタログ番号 B2923446
CAS番号:
1235315-56-6
分子量: 401.54
InChIキー: KOESVRVZOVMAJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)-3-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is a urea derivative and is commonly referred to as 4-F-MTBU-17.
科学的研究の応用
1. Radiochemistry and Radiopharmaceutical Applications
- Synthesis for Radiolabeling : In the field of radiochemistry, derivatives of this compound have been synthesized for potential use as radiolabeled agents. For example, the synthesis of a potent nonpeptide CCR1 antagonist, which includes a similar fluorobenzyl and piperidine structure, was described for labeling with fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging (Mäding et al., 2006).
2. Medicinal Chemistry and Drug Design
- Antimicrobial and Anti-inflammatory Agents : Derivatives of this compound have been synthesized and studied as potential antimicrobial and anti-inflammatory agents. For instance, bisthiourea derivatives of dipeptide conjugated to similar fluoro-piperidinylbenzo[d]isoxazole structures showed promising anti-inflammatory and antimicrobial activities (Kumara et al., 2017).
- Urotensin-II Receptor Antagonists : Studies have also explored thieno[3,2-b]pyridinyl urea derivatives, including p-fluorobenzyl substituted compounds, as potent urotensin-II receptor antagonists, which are relevant in cardiovascular disease research (Lim et al., 2014).
3. Material Science and Corrosion Studies
- Corrosion Inhibition : In material science, certain piperidine derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibition properties on iron. These studies involve quantum chemical calculations and molecular dynamic simulations (Kaya et al., 2016).
4. Biological and Pharmacological Investigations
- Acetylcholinesterase Inhibitors : Research has been conducted on flexible ureas with ethoxy and aryl groups as novel acetylcholinesterase inhibitors, which are important in the study of neurodegenerative diseases like Alzheimer's (Vidaluc et al., 1995).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3OS/c1-28-21-5-3-2-4-19(21)16-26-12-10-18(11-13-26)15-25-22(27)24-14-17-6-8-20(23)9-7-17/h2-9,18H,10-16H2,1H3,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOESVRVZOVMAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

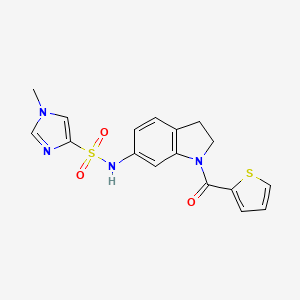

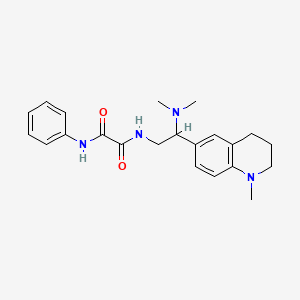
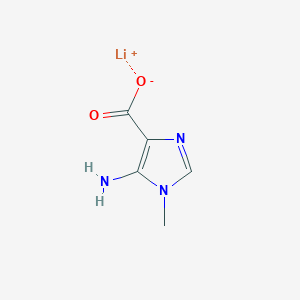
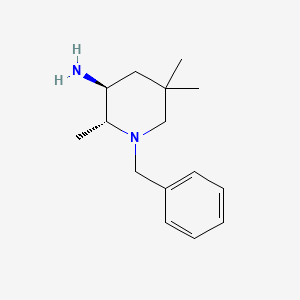
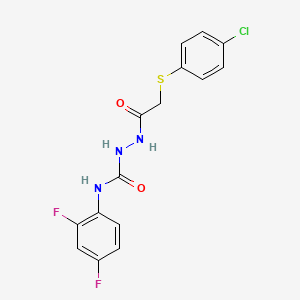
![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)

![2-(4-Hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-N-p-tolyl-acetamide](/img/structure/B2923378.png)


![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923382.png)
![6-(4-methoxyphenyl)-3-methyl-N-pyridin-4-ylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2923383.png)
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)